molecular formula C17H16F2N4O3 B6947050 N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylpyrazolo[1,5-b]pyridazine-3-carboxamide

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylpyrazolo[1,5-b]pyridazine-3-carboxamide

Cat. No.: B6947050
M. Wt: 362.33 g/mol
InChI Key: QZXXWPSELOCDID-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylpyrazolo[1,5-b]pyridazine-3-carboxamide is a sophisticated organic compound belonging to the realm of heterocyclic chemistry

Properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylpyrazolo[1,5-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3/c1-22(16(24)12-9-21-23-13(12)4-3-7-20-23)10-11-5-6-14(26-17(18)19)15(8-11)25-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXXWPSELOCDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC(F)F)OC)C(=O)C2=C3C=CC=NN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylpyrazolo[1,5-b]pyridazine-3-carboxamide involves a multi-step sequence:

  • Formation of the pyrazolopyridazine ring: This foundational step typically starts with the cyclization of appropriate hydrazine derivatives with di-carbonyl compounds under acidic or basic conditions.

  • Introduction of the difluoromethoxy and methoxy groups: Utilizing specific substitution reactions, such as nucleophilic aromatic substitution, where the aromatic ring undergoes the addition of difluoromethoxy and methoxy groups under controlled temperatures and in the presence of suitable bases or catalysts.

  • Carboxamide formation: The coupling of the pyrazolopyridazine with carboxylic acids or their derivatives, using agents like carbodiimides to form the amide bond.

Industrial Production Methods

For industrial scale-up, continuous flow synthesis might be employed to streamline the reaction process, minimize by-product formation, and enhance yield. Automation and real-time monitoring of reaction parameters ensure consistency and quality in large batches.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The methoxy groups can be selectively oxidized to form more reactive intermediates.

  • Reduction: Reduction of the carboxamide group can lead to the corresponding amine.

  • Substitution: The aromatic rings of the compound can undergo electrophilic or nucleophilic substitution depending on the reaction conditions.

Common Reagents and Conditions

  • Oxidation: Using agents like potassium permanganate or chromium trioxide under controlled acidic conditions.

  • Reduction: Application of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Utilization of halogens (Cl2, Br2) or nucleophiles (NH3, OH-) in appropriate solvents and temperatures.

Major Products

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of primary or secondary amines.

  • Substitution: Generation of halo-substituted or nucleophile-adducted derivatives.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in synthesizing more complex heterocyclic systems, contributing to advancements in medicinal and organic chemistry.

Biology

It plays a role in the development of enzyme inhibitors, affecting various biological pathways and offering potential therapeutic benefits.

Medicine

Research explores its utility as a pharmacophore for drugs targeting conditions like cancer, inflammation, and neurodegenerative diseases, owing to its ability to modulate specific molecular targets.

Industry

Potential use in agrochemicals, dyes, and polymers, given its diverse chemical reactivity and stability.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with enzyme active sites, inhibiting their function through competitive or non-competitive mechanisms. It may also modulate signaling pathways by binding to receptors or ion channels.

Comparison with Similar Compounds

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylpyrazolo[1,5-b]pyridazine-3-carboxamide is unique due to its specific functional groups and heterocyclic core, which impart distinct reactivity and biological activity. Similar compounds might include those with variations in substituents or ring structures, such as pyrazolopyrimidines or pyridazinones, each offering different interaction profiles and applications.

The compound’s uniqueness lies in its balanced solubility, stability under physiological conditions, and targeted biological interactions, setting it apart from other heterocycles in its class.

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